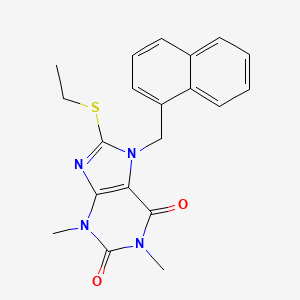

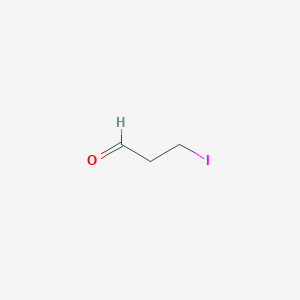

![molecular formula C18H12F3N3O2 B2808260 4-oxo-N-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide CAS No. 478063-41-1](/img/structure/B2808260.png)

4-oxo-N-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide

概要

説明

This compound belongs to the class of organic compounds known as benzanilides . It’s a type of aromatic compound containing an anilide group in which the carboxamide group is substituted with a benzene ring . The general structure is RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . These scaffolds are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular formula of the compound is C18H12F3N3O2 . The InChI code is 1S/C12H7F3N2O3/c13-12(14,15)7-2-1-3-8(6-7)17-5-4-9(18)10(16-17)11(19)20/h1-6H, (H,19,20) .Chemical Reactions Analysis

Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . This compound, with its trifluoromethyl group, could be involved in a variety of chemical reactions.Physical and Chemical Properties Analysis

The compound has a molecular weight of 359.308 . It should be stored at a temperature between 28 C .科学的研究の応用

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, such as oxadiazoles, pyridazines, and their derivatives, have been extensively studied for their diverse pharmacological properties. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. For instance, oxadiazole scaffolds stand out for their application in pharmacology due to their ease of synthesis and the possibility of linking π-conjugated groups, encouraging their use as chemosensors and in the development of fluorescent frameworks for metal-ion sensing (Sharma, Om, & Sharma, 2022).

Material Science and Organic Electronics

In the realm of material science and organic electronics, heterocyclic fragments like quinazolines, pyrimidines, and their functionalized derivatives are of great interest. These compounds are key for the creation of novel optoelectronic materials, including luminescent small molecules and chelate compounds, highlighting their applications related to photo- and electroluminescence (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Sensors and Detection Technologies

The development and application of chemosensors for selective metal-ion sensing have been a significant area of research. Heterocyclic compounds, due to their high photoluminescent quantum yield and excellent thermal and chemical stability, serve as prominent choices for this purpose. Their potential coordination sites (N and O donor atoms) make these molecules suitable for use as metal-ion sensors, with mechanisms including photo-induced electron transfer and complex formation (Sharma, Om, & Sharma, 2022).

作用機序

Safety and Hazards

将来の方向性

Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities . As such, they are often used in the development of new drug molecules . This suggests that “4-oxo-N-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide” and similar compounds could have potential applications in the field of medicinal chemistry.

特性

IUPAC Name |

4-oxo-N-phenyl-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N3O2/c19-18(20,21)12-5-4-8-14(11-12)24-10-9-15(25)16(23-24)17(26)22-13-6-2-1-3-7-13/h1-11H,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVYKQAYLLUULJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,5-Dimethoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2808177.png)

![6-(4-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2808178.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2808179.png)

![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-phenylacetamide](/img/structure/B2808181.png)

![4-isobutyl-N-isopropyl-2-[2-(isopropylamino)-2-oxoethyl]-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2808187.png)

![ethyl 4-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2808193.png)

![N-(2-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2808195.png)

![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-butyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2808198.png)

![2-[(1-Methylpiperidin-4-yl)methoxy]pyridin-3-amine](/img/structure/B2808200.png)